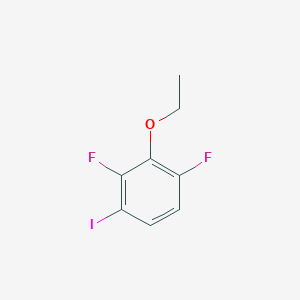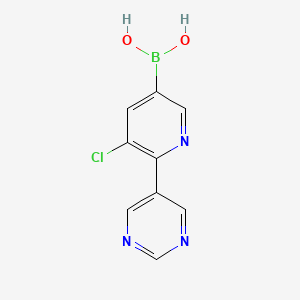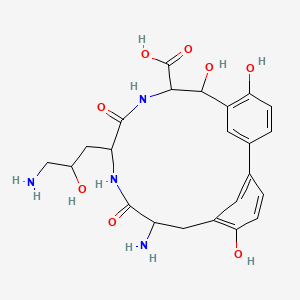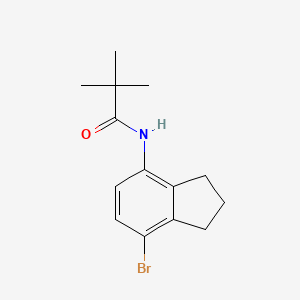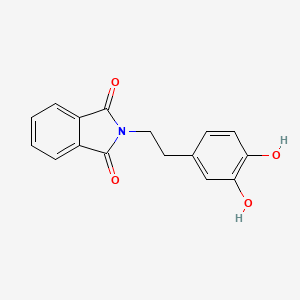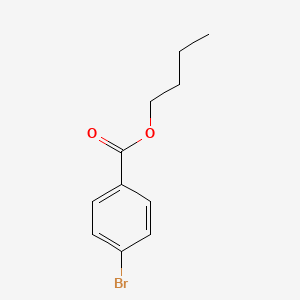
Butyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-bromobenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a butyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 4-bromobenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
Esterification Reaction:
Another method involves the reaction of 4-bromobenzoyl chloride with butanol in the presence of a base such as pyridine. This method is often preferred for its higher yield and purity of the final product.
Reaction with 4-bromobenzoyl chloride:
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-bromobenzoate undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Reduction Reactions
- The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions
- The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of butyl 4-bromobenzyl alcohol.
Oxidation: Formation of 4-bromobenzoic acid.
Scientific Research Applications
Butyl 4-bromobenzoate has a wide range of applications in scientific research, including:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
-
Biology
- Utilized in the study of enzyme inhibition and protein-ligand interactions.
- Serves as a model compound in biochemical assays.
-
Medicine
- Investigated for its potential use in drug development and pharmaceutical formulations.
- Studied for its antimicrobial and antifungal properties.
-
Industry
- Used in the manufacture of dyes, pigments, and fragrances.
- Employed as a stabilizer in the production of plastics and coatings.
Mechanism of Action
The mechanism of action of butyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s catalytic activity, leading to the inhibition of specific biochemical pathways. Additionally, the bromine atom in the compound can participate in halogen bonding, which can influence its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Butyl 4-bromobenzoate can be compared with other similar compounds, such as:
-
Butyl 4-chlorobenzoate
- Similar structure but with a chlorine atom instead of bromine.
- Exhibits different reactivity and physical properties due to the difference in halogen atoms.
-
Butyl 4-fluorobenzoate
- Contains a fluorine atom instead of bromine.
- Fluorine’s smaller size and higher electronegativity result in different chemical behavior.
-
Butyl 4-iodobenzoate
- Contains an iodine atom instead of bromine.
- Iodine’s larger size and lower electronegativity affect its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies
Properties
CAS No. |
120047-91-8 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
butyl 4-bromobenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
UYYQEEHMBSWTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


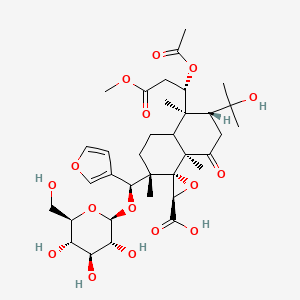
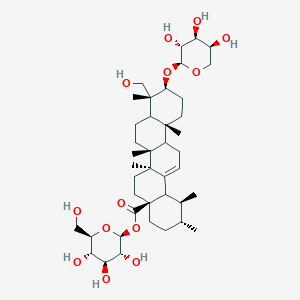
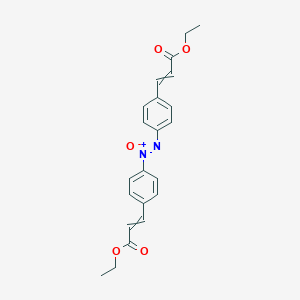
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
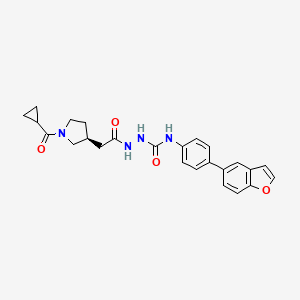
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
